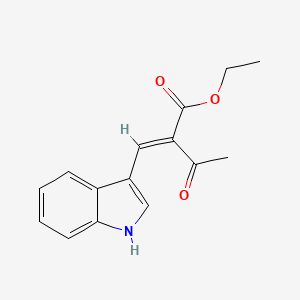
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPOEPC and is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
MNPOEPC has been investigated for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MNPOEPC has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, MNPOEPC has been tested for its ability to control pests and diseases in crops. In material science, MNPOEPC has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of MNPOEPC is not fully understood, but it is believed to act on specific targets in cells, leading to various biological effects. In cancer cells, MNPOEPC has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In bacteria, MNPOEPC has been shown to disrupt the cell membrane, leading to cell death. In plants, MNPOEPC has been shown to inhibit the growth of fungi and pests by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
MNPOEPC has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, MNPOEPC has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, MNPOEPC has been shown to disrupt the cell membrane and inhibit growth. In plants, MNPOEPC has been shown to inhibit the growth of fungi and pests. MNPOEPC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MNPOEPC has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, MNPOEPC has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for MNPOEPC research, including the development of new drugs for cancer treatment, the discovery of new antimicrobial agents, and the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of MNPOEPC and its potential applications in various fields.
Synthesis Methods
The synthesis of MNPOEPC is a multi-step process that involves the reaction of 2-pyrazinecarboxylic acid with 4-methyl-3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product, MNPOEPC. This synthesis method has been optimized to yield a high purity product with a good yield.
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-9-2-3-10(6-12(9)17(20)21)13(18)8-22-14(19)11-7-15-4-5-16-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMYHAGRXPTNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-pyrazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)